Cas no 1198416-59-9 (5-(4-methylsulfonylphenyl)-1H-pyridin-2-one)
5-(4-methylsulfonylphenyl)-1H-pyridin-2-one Chemical and Physical Properties
Names and Identifiers
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- 5-(4-methylsulfonylphenyl)-1H-pyridin-2-one
- 5-[4-(Methanesulfonyl)phenyl]pyridin-2(1H)-one
- 2-HYDROXY-5-(4-METHYLSULFONYLPHENYL)PYRIDINE
- 2-Hydroxy-5-(4-methylsulfonylphenyl)pyridine, 95%
- DTXSID80683118
- SCHEMBL903914
- MFCD18312417
- 1198416-59-9
-
- MDL: MFCD18312417
- Inchi: 1S/C12H11NO3S/c1-17(15,16)11-5-2-9(3-6-11)10-4-7-12(14)13-8-10/h2-8H,1H3,(H,13,14)
- InChI Key: BITRRRKSFVDYNJ-UHFFFAOYSA-N
- SMILES: S(C)(C1C=CC(=CC=1)C1C=CC(NC=1)=O)(=O)=O
Computed Properties
- Exact Mass: 249.04596439Da
- Monoisotopic Mass: 249.04596439Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 462
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 71.6Ų
5-(4-methylsulfonylphenyl)-1H-pyridin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB318101-5 g |
2-Hydroxy-5-(4-methylsulfonylphenyl)pyridine, 95%; . |
1198416-59-9 | 95% | 5 g |
€1,159.00 | 2023-07-19 | |
| abcr | AB318101-5g |
2-Hydroxy-5-(4-methylsulfonylphenyl)pyridine, 95%; . |
1198416-59-9 | 95% | 5g |
€1159.00 | 2025-02-17 |
5-(4-methylsulfonylphenyl)-1H-pyridin-2-one Suppliers
5-(4-methylsulfonylphenyl)-1H-pyridin-2-one Related Literature
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
Additional information on 5-(4-methylsulfonylphenyl)-1H-pyridin-2-one
Introduction to 5-(4-methylsulfonylphenyl)-1H-pyridin-2-one (CAS No. 1198416-59-9)
5-(4-methylsulfonylphenyl)-1H-pyridin-2-one (CAS No. 1198416-59-9) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a pyridin-2-one core appended with a 4-methylsulfonylphenyl substituent, exhibits a unique structural framework that positions it as a promising candidate for further exploration in drug discovery and therapeutic applications.
The molecular structure of 5-(4-methylsulfonylphenyl)-1H-pyridin-2-one is characterized by its aromaticity and the presence of both electron-withdrawing and electron-donating groups. The methylsulfonyl moiety at the phenyl ring introduces a strong electron-withdrawing effect, which can modulate the reactivity and binding properties of the molecule. This feature is particularly intriguing for medicinal chemists, as it offers potential for designing molecules with enhanced binding affinity and selectivity towards biological targets.
In recent years, there has been growing interest in exploring heterocyclic compounds for their pharmaceutical potential. Pyridin-2-one derivatives are known for their versatility in medicinal chemistry, often serving as key scaffolds in the development of drugs targeting various diseases. The specific substitution pattern in 5-(4-methylsulfonylphenyl)-1H-pyridin-2-one makes it an attractive molecule for further investigation, particularly in the context of modulating inflammatory pathways and neurological disorders.
One of the most compelling aspects of this compound is its potential to interact with biological receptors and enzymes. The 4-methylsulfonylphenyl group can influence the compound's solubility, bioavailability, and metabolic stability, all of which are critical factors in drug development. Additionally, the presence of a pyridin-2-one ring suggests that this molecule may exhibit properties such as metal chelation or coordination capabilities, which could be exploited in therapeutic applications.
Recent research has begun to uncover the pharmacological significance of compounds with similar structural motifs. Studies have shown that certain pyridin-2-one derivatives can exhibit anti-inflammatory, analgesic, and even neuroprotective effects. The methylsulfonyl group, in particular, has been associated with anti-inflammatory activity due to its ability to modulate signaling pathways involved in inflammation. This aligns well with the increasing focus on developing targeted therapies for chronic inflammatory conditions.
The synthesis of 5-(4-methylsulfonylphenyl)-1H-pyridin-2-one represents a significant achievement in organic chemistry, demonstrating the ability to construct complex molecular architectures with precision. The synthetic route likely involves multi-step organic transformations, including condensation reactions, sulfonylation processes, and cyclization steps. Such synthetic methodologies are critical for producing high-purity compounds suitable for further pharmacological evaluation.
In the context of drug discovery pipelines, compounds like 5-(4-methylsulfonylphenyl)-1H-pyridin-2-one are often screened for their activity against various biological targets. High-throughput screening (HTS) techniques allow researchers to rapidly assess the potency and selectivity of these molecules. Preliminary data suggest that this compound may show promising activity against enzymes involved in pain signaling and inflammation, making it a valuable candidate for further development.
The potential therapeutic applications of 5-(4-methylsulfonylphenyl)-1H-pyridin-2-one are broad and multifaceted. Given its structural features, it could be explored for treating conditions such as rheumatoid arthritis, osteoarthritis, and even certain types of cancer where inflammation plays a significant role. Additionally, its interaction with neurological targets suggests that it may have applications in neurodegenerative diseases like Alzheimer's or Parkinson's disease.
As research continues to advance our understanding of molecular interactions at the biochemical level, compounds like 5-(4-methylsulfonylphenyl)-1H-pyridin-2-one will play an increasingly important role in drug development. The combination of computational modeling, experimental validation, and clinical trials will be essential to fully realize their therapeutic potential. Collaborative efforts between chemists, biologists, and clinicians will be crucial in translating laboratory findings into effective treatments for patients worldwide.
The future prospects for 5-(4-methylsulfonylphenyl)-1H-pyridin-2-one are bright, driven by its unique structural features and promising pharmacological profile. Continued investigation into its mechanism of action and optimization of its chemical properties will be key steps toward developing novel therapeutic agents. As our understanding of disease mechanisms evolves, so too will our ability to design molecules that precisely target these processes.
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